N-1H-benzimidazol-2-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
Description
N-1H-benzimidazol-2-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is a compound that falls within the category of benzimidazole derivatives. These compounds are known for their diverse biological activities and have attracted significant attention in medicinal chemistry due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the formation of a fused heterocyclic substance, as demonstrated in studies involving the construction of imidazo rings from aminopyridines after tosylation and subsequent treatment with appropriate acetamides (Hamdouchi et al., 1999). Another example includes the copper acetate-oxidative one-pot synthesis from 2-aminopyridines and phenylboronic acids, highlighting the role of C-N bond formation and C-H bond activation in the synthesis process (Yan et al., 2019).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including N-1H-benzimidazol-2-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide, is characterized by the fusion of a benzene ring with an imidazole moiety. This structural feature is fundamental to the compound's chemical properties and activities. Single-crystal X-ray diffraction studies are often employed to elucidate the structure of these compounds (Chen et al., 2021).
Chemical Reactions and Properties
Benzimidazole derivatives engage in various chemical reactions, including catalytic hydrogenation and reactions with β-dicarbonyl compounds. These reactions can lead to the formation of different derivatives and contribute to the diversity of their chemical properties (Kuz’menko et al., 1983).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystalline structures, are closely related to their molecular structures. Adjustments in the molecular design, like the insertion of different functional groups, can significantly alter these physical properties (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives are influenced by their functional groups and molecular framework. These compounds often exhibit a range of biological activities due to their ability to interact with various biological targets. The nature and position of substituents on the benzimidazole ring play a crucial role in determining their chemical behavior and potential as therapeutic agents (Ozden et al., 2005).
properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-17(22-19-20-15-8-4-5-9-16(15)21-19)12-24-18(26)11-10-14(23-24)13-6-2-1-3-7-13/h1-11H,12H2,(H2,20,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUCWVKPAKHSOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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